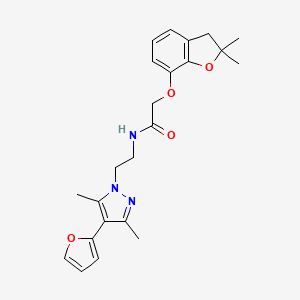
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a benzofuran ring, which is a type of aromatic ring, and a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the benzofuran and pyrazole rings, and the introduction of the various substituents.Molecular Structure Analysis
The molecular structure of the compound, as indicated by its name, is quite complex. It includes a benzofuran ring and a pyrazole ring, both of which are types of aromatic rings. Aromatic rings are stable due to resonance and are often found in biologically active compounds.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the aromatic rings suggests that it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, it is likely to be solid at room temperature, and due to the presence of the aromatic rings, it may have a relatively high melting point.Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of this compound has been characterized through various methods, including NMR, HRMS, and X-ray diffraction. Its synthesis involves complex organic reactions that yield a molecule with interesting intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to its potential biological activities. These structural features are crucial for its interactions with biological targets (Hu Jingqian et al., 2016).
Biological Activities
The compound has demonstrated moderate herbicidal and fungicidal activities, indicating its potential as an agricultural chemical. The specific biological activities are attributed to its unique chemical structure, which allows for interactions with biological molecules, leading to the inhibition of growth in certain plants and fungi (Hu Jingqian et al., 2016).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, including structures similar to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their solid-state structures and demonstrated significant antioxidant activity, suggesting the compound's potential utility in developing novel antioxidant agents (K. Chkirate et al., 2019).
Potential Antipsychotic Agents
The compound's structural analogs have been explored for their antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, a common target for antipsychotic drugs, suggesting a novel mechanism of action. This research opens the door to the development of new antipsychotic medications with potentially fewer side effects (L D Wise et al., 1987).
Insecticidal Properties
The compound's framework has been incorporated into derivatives with potent insecticidal properties. Studies have shown that certain derivatives exhibit significant activity against pests like the sweet potato weevil, suggesting potential applications in pest management strategies (Y. Jackson et al., 1998).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry.
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15-21(18-9-6-12-28-18)16(2)26(25-15)11-10-24-20(27)14-29-19-8-5-7-17-13-23(3,4)30-22(17)19/h5-9,12H,10-11,13-14H2,1-4H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFIQGGTSKDAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

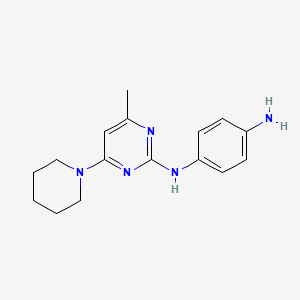
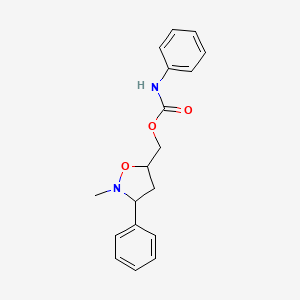
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
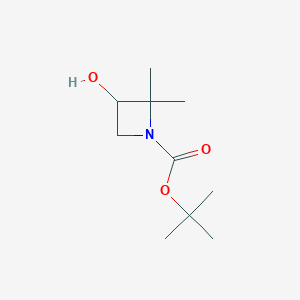
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)
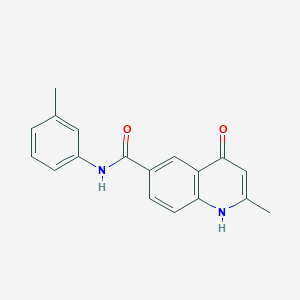
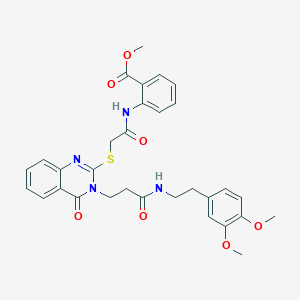
![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)
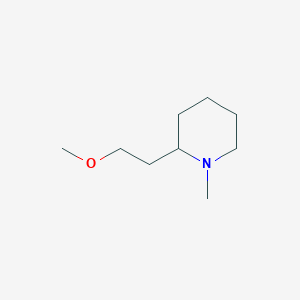
![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)
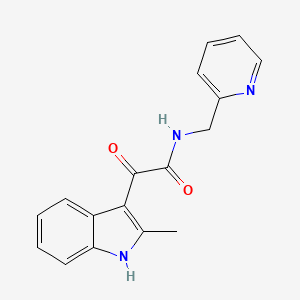
![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)